molecular formula C9H12N2O3 B2784844 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2319850-79-6

4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2784844
CAS RN: 2319850-79-6
M. Wt: 196.206
InChI Key: JUAAPLUEMHQAOW-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a chemical compound with the empirical formula C7H8N2O2 . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .


Synthesis Analysis

The synthesis of this compound could be related to the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . The methodology adopted provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .


Chemical Reactions Analysis

The compound can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 152.15 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties The synthesis of heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives, involves palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This method provides a pathway to a variety of structurally complex compounds with potential applications in medicinal chemistry and material science (Bacchi et al., 2005).

Electrochemical Properties Aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units exhibit strong UV-vis absorption bands and photoluminescence, alongside excellent levels of thermal stability. These materials, derived from novel synthesis approaches, show promise for applications in electrochromic devices and as hole-transporting materials (Chang & Liou, 2008).

Medicinal Chemistry Applications The exploration of novel benzodifuranyl derivatives, including pyrimidines and oxadiazepines derived from visnaginone and khellinone, has led to the discovery of compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings underscore the therapeutic potential of these compounds in the development of new drugs (Abu‐Hashem et al., 2020).

Crystallographic and Spectroscopic Analysis The study of pyridine derivatives through crystallographic and spectroscopic methods provides insights into their structural features and optical properties. This research contributes to a deeper understanding of the chemical behavior and potential applications of these compounds in various fields (Cetina et al., 2010).

Mechanism of Action

The compound is a potent and selective inhibitor of Histone Methyltransferase EZH2 . It demonstrates robust antitumor effects in a Karpas-422 xenograft model .

Future Directions

The compound is currently in Phase I clinical trials for B-Cell Lymphomas . This indicates that it is being explored for its potential therapeutic applications, particularly in the treatment of cancer.

properties

IUPAC Name

4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10-9(13)6-5-11(2)8(12)4-7(6)14-3/h4-5H,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAAPLUEMHQAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C(=O)C=C1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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